Geminal Fluorination at the 3-Position for Enhanced Metabolic Stability vs. Non-Fluorinated Indanone Core
The target compound incorporates a gem-difluoro group at the 3-position of the indanone ring. In drug discovery, such geminal fluorine substitution adjacent to a carbonyl is a well-established strategy to block metabolic oxidation, as the strong C-F bond replaces vulnerable C-H bonds . This is in direct contrast to the non-fluorinated 2,2-dimethyl-1-indanone (CAS 10489-28-8), which retains an unsubstituted methylene group at the 3-position, a site known to be susceptible to cytochrome P450-mediated metabolism. While direct comparative microsomal stability data is not publicly available for this specific compound, the class-level inference from decades of medicinal chemistry practice provides a strong rationale for its use in lead optimization .
| Evidence Dimension | Predicted Metabolic Stability (CYP450) |
|---|---|
| Target Compound Data | High (predicted from gem-difluoro motif) |
| Comparator Or Baseline | 2,2-dimethyl-1-indanone (CAS 10489-28-8) |
| Quantified Difference | Qualitative; potential to significantly reduce oxidative metabolism |
| Conditions | In silico / Medicinal chemistry design principles |
Why This Matters
Prioritizing this fluorinated analog over the non-fluorinated parent is critical for drug discovery programs aiming to improve the metabolic stability and half-life of their lead candidates.
